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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization and subsequent X-ray

crystallographic analysis of the influenza virus neuraminidase in complex with the inhibitor

Zanamivir. These methods are critical for understanding the molecular basis of drug-target

interactions and for the rational design of novel antiviral therapeutics.

Expression and Purification of Neuraminidase
The production of high-quality, soluble neuraminidase is a prerequisite for successful

crystallization. Both baculovirus expression in insect cells and mammalian cell expression

systems have been successfully employed.

Protocol 1: Expression in Baculovirus System
Cloning: The cDNA encoding the ectodomain of the desired neuraminidase subtype (e.g., N2

or N9) is cloned into a baculovirus transfer vector, such as pFastBac1.[1] An N-terminal

signal peptide (e.g., GP67) is often included to facilitate secretion, followed by an affinity tag

(e.g., His6-tag) and a protease cleavage site (e.g., thrombin) for downstream purification.[1]

Baculovirus Generation: Recombinant baculovirus is generated in Spodoptera frugiperda

(Sf9) cells according to the baculovirus expression system manufacturer's instructions.
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Protein Expression: High Five or Sf9 insect cells are infected with the high-titer recombinant

baculovirus. The cells are cultured for 48-72 hours to allow for protein expression and

secretion into the medium.

Harvesting: The cell culture supernatant containing the secreted neuraminidase is harvested

by centrifugation to remove cells and debris.[1]

Protocol 2: Expression in Mammalian Cells (HEK293-6E)
Vector Construction: The neuraminidase ectodomain sequence is cloned into a mammalian

expression vector. Inclusion of a secretion signal peptide can enhance expression levels.[2]

Transfection: Suspension-adapted Human Embryonic Kidney (HEK293-6E) cells are

transiently transfected with the expression vector.

Expression and Harvest: Cells are cultured for several days, and the supernatant containing

the secreted neuraminidase is harvested. This method can yield high levels of soluble

protein.[2]

Protocol 3: Purification of Recombinant Neuraminidase
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column

(e.g., HisTrap HP).[1] The column is washed with a buffer containing a low concentration of

imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The neuraminidase is

then eluted with a higher concentration of imidazole (e.g., 200-250 mM).[1]

Protease Cleavage: The eluted fractions containing the neuraminidase are pooled and

dialyzed against a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove the

imidazole.[1] The affinity tag is then cleaved by incubation with a specific protease, such as

thrombin, overnight at 4°C.[1]

Size-Exclusion Chromatography: The cleaved protein is further purified by size-exclusion

chromatography (e.g., Superdex 200 column) to separate the neuraminidase from the

cleaved tag, uncleaved protein, and any remaining impurities.[3] The protein is eluted in a

buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% NaN3).

[3]
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Concentration: The purified neuraminidase is concentrated to a final concentration of 5-10

mg/mL for crystallization trials.

Crystallization of the Zanamivir-Neuraminidase
Complex
The hanging drop vapor diffusion method is commonly used for growing crystals of the

Zanamivir-neuraminidase complex. This can be achieved through either co-crystallization or

by soaking pre-formed apo-neuraminidase crystals.

Protocol 4: Co-crystallization
Complex Formation: Purified neuraminidase is incubated with a 5-10 fold molar excess of

Zanamivir for at least 1 hour on ice to allow for complex formation.

Crystallization Setup: The protein-inhibitor complex solution (1-2 µL) is mixed with an equal

volume of reservoir solution on a siliconized coverslip.

Vapor Diffusion: The coverslip is inverted and sealed over the reservoir well containing the

reservoir solution. The setup is incubated at a constant temperature (e.g., 4°C or 20°C).

Crystal Growth: Crystals typically appear within a few days to a week.

Protocol 5: Crystal Soaking
Apo-Crystal Growth: Crystals of neuraminidase without the inhibitor are grown using the

hanging drop vapor diffusion method as described above.

Soaking Solution: A solution containing the reservoir buffer supplemented with Zanamivir
(typically 1-5 mM) is prepared.

Soaking: The apo-crystals are transferred to the soaking solution and incubated for a period

ranging from a few hours to overnight.[4]

Data Collection and Processing
High-quality diffraction data is essential for determining the three-dimensional structure of the

complex.
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Protocol 6: X-ray Diffraction Data Collection
Cryo-protection: Crystals are briefly soaked in a cryo-protectant solution, which is typically

the reservoir solution supplemented with 15-25% glycerol or ethylene glycol, to prevent ice

formation during flash-cooling.[3]

Flash-Cooling: The cryo-protected crystals are flash-cooled in a stream of liquid nitrogen at

100 K.[4]

Data Collection: X-ray diffraction data are collected at a synchrotron beamline.[3]

Data Processing: The collected diffraction images are processed using software such as

HKL2000 or XDS to integrate the reflection intensities and scale the data.[3]

Data Presentation
Table 1: Crystallization Conditions for Neuraminidase-
Zanamivir Complexes

Neuraminid
ase
Subtype

Method Precipitant pH
Temperatur
e (°C)

Reference

N2 Hanging Drop
12% (w/v)

PEG 3350
7.5 (HEPES) 18 [1]

N9 Hanging Drop
1.9 M

Phosphate
5.9 Not Specified [4]

N9 (H7N9) Hanging Drop
12% (w/v)

PEG 20,000
6.5 (MES) 20 [3]

Table 2: Data Collection and Refinement Statistics for
Neuraminidase-Zanamivir Complexes
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PDB ID
Neuramin
idase
Subtype

Resolutio
n (Å)

Space
Group

R-work R-free
Referenc
e

5L17 N9 (H7N9) 2.40 I 4 3 2 0.205 0.256 [5]

2HTQ N8 2.20
Not

Specified
0.271 0.334 [6]

1F8B N9 1.40 I 4 3 2
Not

Specified

Not

Specified
[4]

Table 3: Zanamivir Inhibition of Neuraminidase Activity
Neuraminidase
Subtype

Assay Method IC50 / Ki Reference

N9 (H7N9) NI Assay

E119D mutant

showed highest

Zanamivir IC50

[5]

N2 (Q136K mutant) Not Specified Resistant to Zanamivir [1]

Wild Type (Influenza

B)

MUNANA based

fluorescent assay
Slow binding kinetics [7]
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Figure 1: Experimental workflow for the crystallography of the Zanamivir-neuraminidase

complex.
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Figure 2: Logical flow from gene to structural analysis of the Zanamivir-neuraminidase

complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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